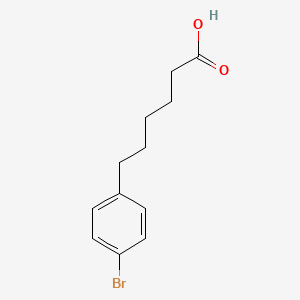

6-(4-Bromophenyl)hexanoic acid

Description

Overview of Hexanoic Acid Derivatives in Organic Synthesis

Hexanoic acid, a six-carbon straight-chain carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. atamankimya.comtaylorandfrancis.com They are naturally found in various fats and oils and are known for their characteristic odors. atamankimya.com In synthetic chemistry, hexanoic acid derivatives are utilized in the production of esters for artificial flavors and fragrances, as well as in the manufacturing of more complex molecules. atamankimya.com The aliphatic chain of hexanoic acid provides a flexible scaffold that can be functionalized in numerous ways, while the terminal carboxylic acid group serves as a reactive handle for forming amides, esters, and other functional groups. acs.orgatamanchemicals.com The incorporation of a hexanoic acid moiety into a larger molecule can influence properties such as solubility and bioavailability. libretexts.org

Significance of Halogenated Phenyl Moieties as Chemical Building Blocks

Halogenated phenyl groups are fundamental components in the design and synthesis of new chemical entities. The introduction of a halogen atom, such as bromine, onto a phenyl ring significantly alters its electronic properties and reactivity. researchgate.netacs.org Bromine, being an electron-withdrawing group, can influence the acidity of a nearby functional group and provides a reactive site for various cross-coupling reactions, such as the Suzuki and Heck reactions. orgsyn.org This reactivity is instrumental in constructing complex molecular architectures by forming new carbon-carbon bonds. nih.gov The presence of a halogen also imparts specific physical properties, such as increased lipophilicity and the potential for halogen bonding, which can be crucial for molecular recognition and self-assembly processes. rsc.org

Research Context of 6-(4-Bromophenyl)hexanoic acid

This compound is a molecule that combines the features of a hexanoic acid derivative and a halogenated phenyl group. Its structure, consisting of a hexanoic acid chain attached at the para-position of a brominated benzene (B151609) ring, makes it a subject of interest in synthetic and medicinal chemistry. The presence of the bromine atom on the phenyl ring opens up possibilities for further chemical modifications, allowing it to serve as a versatile intermediate in the synthesis of more complex target molecules. orgsyn.org The carboxylic acid functionality provides a site for conjugation to other molecules or for interaction with biological targets. Research involving this compound and its analogs often explores their potential in areas such as the development of new therapeutic agents or functional materials. nih.govsigmaaldrich.com

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 855915-97-8 | bldpharm.com |

| Molecular Formula | C12H15BrO2 | bldpharm.commolport.com |

| Molecular Weight | 271.15 g/mol | bldpharm.commolport.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | Not available | |

| Boiling Point | Not available | bldpharm.com |

| Solubility | Barely soluble in water | libretexts.org |

Synthesis and Research Applications

The synthesis of this compound and its derivatives often involves multi-step chemical processes. One common approach is through the hydrolysis of the corresponding ester, such as ethyl 6-(4-bromophenyl)-6-oxohexanoate. globalchemmall.com Another potential route involves the reaction of 4-bromophenylboronic acid with a suitable hexenoic acid derivative under catalytic conditions, followed by reduction and hydrolysis. orgsyn.org

In research, this compound serves as a valuable building block. For instance, it can be used in the synthesis of more complex molecules with potential biological activity. The bromo-substituent allows for palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov Furthermore, the carboxylic acid can be converted to an amide or ester, enabling its conjugation to other molecules of interest, including peptides or drug delivery systems. acs.org Research has also explored related structures, such as 6-(4,5-bis(4-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazol-1-yl)hexanoic acid, for their potential antimicrobial properties. nih.gov Another related compound, 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, has been synthesized and characterized, highlighting the utility of bromophenyl-containing carboxylic acids in creating novel heterocyclic systems. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

6-(4-bromophenyl)hexanoic acid |

InChI |

InChI=1S/C12H15BrO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) |

InChI Key |

KGOQTHODMLGCMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 6 4 Bromophenyl Hexanoic Acid

Reactivity of the Bromophenyl Moiety

The bromine atom attached to the phenyl ring is a key functional group that serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds.

The bromophenyl group of 6-(4-Bromophenyl)hexanoic acid is well-suited for participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the connection of the bromophenyl core to other organic fragments. eie.gr

Notably, the Suzuki-Miyaura coupling is a highly effective method for this transformation. nih.gov In a typical Suzuki reaction, the aryl bromide is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This allows for the synthesis of biphenyl (B1667301) derivatives or the introduction of other aryl and heteroaryl groups at the 4-position of the phenyl ring. The efficiency of these reactions has made them foundational in modern organic synthesis. nih.gov

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Stille couplings, can also be employed to introduce alkenyl, alkynyl, and organotin-derived groups, respectively. The specific choice of reaction depends on the desired final structure.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, Phosphine (B1218219) ligand, Base |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille | Organostannane | C(sp²)-C(sp²) | Pd catalyst |

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

The feasibility of SNAr reactions is heavily dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In the case of this compound, the hexanoic acid group is not a strong electron-withdrawing group. Consequently, the phenyl ring is not sufficiently activated for SNAr to occur under standard conditions. Reactions with nucleophiles would likely require harsh conditions of high temperature and pressure, and may not be synthetically viable. Therefore, direct displacement of the bromine atom by nucleophiles is generally not a preferred method for derivatization of this compound.

Functionalization at the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, including esters, amides, acid chlorides, and anhydrides.

The carboxylic acid moiety of this compound can be converted to esters and amides through various well-established methods. nih.govnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents. Imidazole carbamates, for instance, have been shown to be effective chemoselective reagents for esterification, converting a wide range of carboxylic acids into their corresponding esters in high yields. organic-chemistry.org This method offers a safe alternative to traditional reagents like diazomethane. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation often requires the use of a coupling reagent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under mild conditions. nih.govthieme-connect.de

Table 2: Common Esterification and Amidation Methods

| Transformation | Reagent(s) | Key Features |

|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires removal of water. |

| Alcohol, Coupling Reagent (e.g., DCC) | Mild conditions, suitable for sensitive substrates. | |

| Amidation | Amine, Coupling Reagent (e.g., EDC, DCC) | Forms stable amide bond; widely used in peptide synthesis. |

The carboxylic acid group can be converted into more reactive intermediates like acid chlorides and anhydrides, which are valuable for subsequent transformations.

Acid Chloride Formation: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 6-(4-bromophenyl)hexanoyl chloride.

Anhydride (B1165640) Formation: Acid anhydrides can be prepared by the reaction of an acid chloride with a carboxylate salt or a carboxylic acid. pressbooks.publibretexts.orglibretexts.org For example, reacting 6-(4-bromophenyl)hexanoyl chloride with sodium 6-(4-bromophenyl)hexanoate would yield the symmetric anhydride. Mixed anhydrides can be formed by reacting the acid chloride with a different carboxylic acid. youtube.com

Diversification of the Hexanoic Acid Chain

Modification of the aliphatic hexanoic acid chain offers another avenue for creating structural diversity. While less straightforward than derivatization at the bromophenyl or carboxylic acid ends, several strategies can be envisioned.

One potential approach is α-functionalization. The Hell-Volhard-Zelinsky reaction, for instance, could be used to introduce a bromine atom at the α-position (C2) of the carboxylic acid. This α-bromo acid can then serve as a substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, hydroxyls, or thiols.

Another possibility involves reactions at other positions along the chain, though this generally requires more complex, multi-step synthetic routes. For example, creating derivatives with functionalities at other positions, such as a keto group as seen in 6-aryl-4-oxohexanoic acids, would necessitate a completely different synthetic pathway rather than a modification of the parent compound. nih.gov The flexible nature of the hexanoic acid chain is a known structural element that can be used as a spacer in designing biologically active molecules. mdpi.com

Alpha-Carbon Functionalization

The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, is a key site for functionalization. mdpi.com The presence of the electron-withdrawing carboxylic acid group enhances the acidity of the alpha-protons, facilitating their removal by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of a wide array of substituents at this position.

Catalytic asymmetric α-functionalization of α-branched aldehydes represents a significant area of research, though direct application to this compound would require prior modification of the carboxylic acid to an aldehyde. mdpi.com Nevertheless, the principles of enolate chemistry are directly applicable. For instance, α-alkylation can be achieved by treating the corresponding ester of this compound with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. This introduces an alkyl group at the alpha-position, creating a more complex carbon skeleton.

Terminal Alkyl Chain Modifications

Modifications at the terminal end of the hexanoic acid chain, specifically at the benzylic position, can also be envisioned. While direct C-H functionalization of the alkyl chain is challenging, strategic approaches can be employed. For instance, radical-mediated reactions could potentially introduce functionality at various positions along the chain, though selectivity can be an issue.

A more controlled approach would involve the synthesis of precursors where the terminal end of the chain is already functionalized. For example, starting with a different precursor could allow for the introduction of various functional groups at the terminus of the alkyl chain.

Synthesis of Complex Organic Scaffolds Incorporating the Aryl-Hexanoic Acid Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex organic molecules, including various heterocyclic systems. The presence of the carboxylic acid, the aromatic bromine atom, and the flexible hexyl chain allows for a multitude of synthetic transformations.

Triazole Derivative Syntheses

The synthesis of triazole derivatives often involves cycloaddition reactions. mdpi.comfrontiersin.org For instance, the carboxylic acid group of this compound can be converted to an azide (B81097). This azide can then undergo a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and selectivity. frontiersin.org

Alternatively, the 4-bromophenyl group can be utilized in cross-coupling reactions to introduce functionalities that can then be elaborated into a triazole ring. For example, a Suzuki cross-coupling reaction can be used to introduce a group that can be subsequently converted to an alkyne or an azide, which can then participate in a cycloaddition reaction to form the triazole. mdpi.com

Table 1: Examples of Triazole Synthesis Methodologies

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Boronic acid, Pd(PPh₃)₄, Choline hydroxide, Toluene | 4-Alkyl-3,5-bis(biaryl)-4H-1,2,4-triazole | mdpi.com |

| 1-(Bromoaryl)-4,4,4-trifluorobutane-1,3-dione | Aryl-azide, Triethylamine (B128534) | (4-Bromophenyl)(1-aryl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone | mdpi.com |

| Aryl acetamide (B32628) bromide derivatives, imine-linked alkynes | NaN₃, CuSO₄·5H₂O, DMF | Imine-linked 1,2,3-triazole hybrids | mdpi.com |

Sulfonylurea and Amide Derivative Syntheses

The carboxylic acid functionality of this compound is readily converted into amides and can be a precursor for sulfonylurea synthesis. Amide synthesis is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine. ppor.azmdpi.com

Sulfonylurea derivatives can be synthesized through a multi-step process. dergipark.org.trvjst.vnnih.gov Generally, a sulfonamide is reacted with an isocyanate. researchgate.netgoogle.com In the context of this compound, the molecule would first need to be converted to a sulfonamide. This can be a challenging transformation. A more plausible route would involve using the amine derived from the carboxylic acid (via a Curtius, Hofmann, or Schmidt rearrangement) and reacting it with a sulfonyl isocyanate.

Table 2: General Methods for Sulfonylurea and Amide Synthesis

| Derivative Type | General Synthetic Approach | Key Intermediates | Reference |

| Sulfonylurea | Nucleophilic addition of a sulfonamide to an isocyanate | Sulfonamides, Isocyanates | dergipark.org.trresearchgate.net |

| Amide | Activation of carboxylic acid followed by reaction with an amine | Acid chlorides, Activated esters | ppor.aznih.gov |

Other Fused Ring Systems and Heterocyclic Conjugates

The versatile nature of the this compound scaffold allows for its incorporation into a variety of fused ring systems and heterocyclic conjugates. The bromo-substituent on the phenyl ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon bonds, providing access to complex biaryl structures and other extended conjugated systems. rsc.org

Furthermore, the carboxylic acid can be used as a handle to append other heterocyclic moieties. For example, condensation reactions with appropriately substituted hydrazines or other bifunctional nucleophiles can lead to the formation of various five- and six-membered heterocyclic rings. The synthesis of fused-ring systems often involves intramolecular cyclization reactions, where functional groups on both the aryl ring and the hexanoic acid chain are designed to react with each other. nih.govsemanticscholar.org

Spectroscopic and Advanced Structural Elucidation of 6 4 Bromophenyl Hexanoic Acid Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 6-(4-Bromophenyl)hexanoic acid, the spectra are expected to display distinct peaks corresponding to the carboxylic acid, the substituted benzene (B151609) ring, and the aliphatic chain.

The FT-IR spectrum is dominated by absorptions from polar bonds. The most prominent feature is the broad O-H stretching band of the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch is another strong, sharp absorption expected around 1710-1700 cm⁻¹. The aromatic ring gives rise to C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations that are indicative of the 1,4-disubstitution pattern.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric vibrations of the non-polar alkyl chain may also be more prominent compared to the FT-IR spectrum. The C-Br stretch is expected to appear in the lower frequency region of the spectrum.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Weak | Strong, Broad |

| Alkyl C-H | C-H stretch | 2950-2850 | Strong | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1710-1700 | Medium | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1605-1580, 1500-1450 | Strong | Medium-Strong |

| Alkyl CH₂ | CH₂ bend (scissoring) | ~1465 | Medium | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1320-1210 / 1440-1395 | Medium | Strong |

| Aromatic Ring | C-H out-of-plane bend | 850-800 | Medium | Strong |

| Alkyl Chain | CH₂ rock | ~720 | Weak | Medium |

| Aryl-Br | C-Br stretch | 650-550 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule, providing detailed information about chemical environment, connectivity, and conformation of atoms.

One-Dimensional NMR Studies (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra reveal the number and type of hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to appear as two distinct doublets in the downfield region (around 7.0-7.5 ppm) due to the symmetry of the 1,4-disubstituted ring. The protons on the aliphatic chain will appear more upfield. The methylene (B1212753) group adjacent to the aromatic ring (benzylic position) will be deshielded compared to the other methylene groups, while the methylene group alpha to the carboxylic acid carbonyl will also be shifted downfield. The remaining methylene protons will appear as complex multiplets in the 1.3-1.8 ppm range. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 180 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbon atom bonded to the bromine (ipso-carbon) showing a characteristic signal. The carbons of the aliphatic chain will appear in the upfield region (20-40 ppm).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | -COOH | ~12.0 | broad singlet | 1H | - |

| H-b | Ar-H | ~7.42 | doublet | 2H | ~8.4 |

| H-c | Ar-H | ~7.05 | doublet | 2H | ~8.4 |

| H-d | -CH₂-Ar | ~2.58 | triplet | 2H | ~7.6 |

| H-e | -CH₂-COOH | ~2.35 | triplet | 2H | ~7.5 |

| H-f | -CH₂-CH₂Ar | ~1.62 | multiplet | 2H | - |

| H-g | -CH₂-CH₂COOH | ~1.62 | multiplet | 2H | - |

| H-h | -CH₂-(CH₂)₂- | ~1.35 | multiplet | 2H | - |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Position | Predicted Chemical Shift (ppm) |

| C-1 | -COOH | ~180.2 |

| C-2 | Ar-C (ipso-alkyl) | ~140.8 |

| C-3 | Ar-C (ortho to alkyl) | ~130.2 |

| C-4 | Ar-C (meta to alkyl) | ~131.5 |

| C-5 | Ar-C (ipso-Br) | ~119.8 |

| C-6 | -CH₂-Ar | ~35.0 |

| C-7 | -CH₂-COOH | ~33.8 |

| C-8 | -CH₂-CH₂Ar | ~31.0 |

| C-9 | -CH₂-CH₂COOH | ~28.5 |

| C-10 | -CH₂-(CH₂)₂- | ~24.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments establish correlations between nuclei, confirming the assignments made from 1D spectra and revealing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be crucial for confirming the sequence of the hexanoic acid chain. Cross-peaks would be expected between H-d/H-f, H-f/H-h, H-h/H-g, and H-g/H-e, tracing the entire aliphatic backbone. No correlations would be seen from the aliphatic chain to the aromatic protons or the carboxylic acid proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.58 ppm (H-d) would show a correlation peak to the carbon signal at ~35.0 ppm (C-6). This is invaluable for unambiguously assigning each CHₓ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is key for connecting different parts of the molecule. Key HMBC correlations would include the benzylic protons (H-d) to the aromatic carbons (C-2, C-3), and the protons alpha to the carbonyl (H-e) to the carbonyl carbon (C-1), confirming the connection of the alkyl chain to both the phenyl ring and the carboxylic acid.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound, and its fragmentation pattern can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₅BrO₂), the presence of bromine is highly diagnostic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 4: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₁₂H₁₅⁷⁹BrO₂]⁺ | C=12.00000, H=1.00783, ⁷⁹Br=78.91834, O=15.99491 | 270.02553 |

| [C₁₂H₁₅⁸¹BrO₂]⁺ | C=12.00000, H=1.00783, ⁸¹Br=80.91629, O=15.99491 | 272.02348 |

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. Common fragmentations include the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). A prominent fragmentation would be the cleavage at the benzylic position, leading to the formation of a stable bromotropylium ion or a benzyl (B1604629) cation. Cleavage along the alkyl chain (alpha-cleavage) is also expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. chemicalbook.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles.

As of now, a publicly available crystal structure for this compound has not been reported. If a single crystal were grown and analyzed, the data would reveal several key structural features. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked in a head-to-head fashion. X-ray analysis would confirm the existence and geometry of this supramolecular arrangement. Furthermore, it would provide information on the conformation of the hexanoic acid chain (e.g., whether it adopts a fully extended all-trans conformation) and the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions and potential Br···Br or C-H···π interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of derivatives of this compound is predominantly influenced by a combination of hydrogen bonding, halogen bonding, and other non-covalent interactions. The presence of the carboxylic acid group facilitates the formation of strong hydrogen bonds, often leading to the creation of dimeric structures or extended chains.

In analogous bromophenyl-containing carboxylic acids, the carboxyl groups typically form classic O-H···O hydrogen bonds, which are a primary motif in dictating the supramolecular assembly. The interplay of these hydrogen bonds with other weak interactions, such as C-H···O contacts, further stabilizes the crystal lattice.

Table 1: Potential Intermolecular Interactions in this compound Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | 2.5 - 2.8 | Formation of dimers and chains |

| Halogen Bonding | C-Br | O, N, Br, π-system | 3.0 - 3.5 | Directional stabilization of lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Contribution to packing efficiency |

| C-H···O Interactions | C-H (Aliphatic/Aromatic) | O=C (Carboxyl) | 3.0 - 4.0 | Additional lattice stabilization |

| van der Waals Forces | All atoms | All atoms | Variable | Overall cohesive energy |

Absolute Configuration Determination

For chiral derivatives of this compound, the determination of the absolute configuration at the stereogenic center is crucial for understanding their biological activity and for applications in stereoselective synthesis. The primary and most definitive method for this is single-crystal X-ray crystallography.

The presence of the bromine atom is particularly advantageous for the determination of absolute configuration using anomalous dispersion effects. When an appropriate wavelength of X-ray radiation is used, the bromine atom scatters the X-rays with a phase shift, allowing for the unambiguous assignment of the R or S configuration at the chiral center. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure.

In cases where suitable single crystals for X-ray diffraction are not obtainable, alternative methods can be employed. These include the derivatization of the carboxylic acid with a chiral auxiliary of known absolute configuration, followed by analysis of the resulting diastereomers using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The chemical shift differences observed in the NMR spectra of the diastereomers can be correlated to a specific absolute configuration at the original stereocenter.

Table 2: Methods for Absolute Configuration Determination of Chiral this compound Derivatives

| Method | Principle | Key Indicator(s) | Remarks |

| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays by the bromine atom. | Flack parameter close to zero. | Most definitive method. |

| NMR Spectroscopy of Diastereomeric Derivatives | Chemical shift non-equivalence of diastereomers formed with a chiral auxiliary. | Consistent pattern of Δδ (δS - δR) values. | Indirect method; requires a chiral derivatizing agent of known configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental and computationally predicted VCD spectra. | Requires theoretical calculations. |

| Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Sign of the Cotton effect. | Can be empirical or require comparison with known compounds. |

Theoretical and Computational Chemistry Investigations of 6 4 Bromophenyl Hexanoic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to predicting the electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.commdpi.com It is a widely used approach for calculating properties like optimized molecular geometry, vibrational frequencies, and various electronic descriptors. nih.govnih.gov

A typical DFT study on 6-(4-Bromophenyl)hexanoic acid would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. arxiv.orgresearchgate.net The output of these calculations would provide the molecule's lowest energy structure, bond lengths, and bond angles. Furthermore, DFT is used to calculate global reactivity descriptors, such as hardness, softness, electronegativity, and electrophilicity, which help in understanding the molecule's chemical behavior. mdpi.com

Specific DFT calculation results, such as optimized geometries or electronic properties for this compound, are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgsapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. libretexts.orgthaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov An FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the most probable sites for electrophilic and nucleophilic attacks.

A detailed Frontier Molecular Orbital Analysis, including the energy values for the HOMO, LUMO, the energy gap, and orbital distribution plots for this compound, has not been reported in the available scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Understanding a chemical reaction's mechanism involves identifying the intermediate structures and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. Computational methods, particularly DFT, are employed to locate and characterize the geometry and energy of these transient structures.

For reactions involving this compound, such as its synthesis or degradation, transition state analysis would help determine the reaction's feasibility and rate-determining steps. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction kinetics and explore how different catalysts or reaction conditions might influence the outcome.

No computational studies detailing the transition state analysis for reactions involving this compound were found in the literature search.

Computational chemistry allows for the prediction and exploration of potential reaction pathways. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable route from reactants to products, including any intermediates and transition states. semanticscholar.org Modern approaches may use algorithms and machine learning to predict retrosynthetic pathways, suggesting potential starting materials for a target molecule. chemrxiv.org

For this compound, computational pathway prediction could be used to design more efficient synthetic routes or to understand its metabolic or environmental degradation pathways. This involves calculating the energies of all plausible intermediates and transition states to construct a complete energy profile of the reaction.

Specific computationally predicted reaction pathways for the synthesis or reactivity of this compound are not documented in the reviewed sources.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics is ideal for studying the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, vibrates, and changes its shape. nih.gov

For a molecule like this compound, which possesses a flexible hexanoic acid chain, MD simulations would be invaluable for exploring its conformational landscape. sapub.orgresearchgate.net The simulation would reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. nih.gov

No studies utilizing Molecular Dynamics simulations to analyze the conformational landscape of this compound were identified in the performed literature survey.

Lack of Publicly Available Research on the Application of this compound in Catalysis Design

While computational chemistry is a significant tool in catalyst design, allowing for the investigation of reaction mechanisms and the prediction of catalytic activity, these methodologies have not been specifically applied to this compound in any published research found. General applications of computational chemistry in catalysis include the use of Density Functional Theory (DFT) and other methods to study reaction pathways and transition states. However, without specific studies on this compound, any discussion would be purely speculative and fall outside the required scope of this article.

Therefore, the section on "Application in Catalysis Design and Optimization" cannot be developed with scientifically accurate and verifiable information as per the stipulated requirements.

Compound Names Mentioned

Advanced Applications of 6 4 Bromophenyl Hexanoic Acid As a Chemical Synthon

Role in Materials Science and Engineering

The distinct functionalities of 6-(4-Bromophenyl)hexanoic acid make it a valuable building block in the design and synthesis of novel materials with tailored properties. Its ability to act as both a monomer and a ligand opens up avenues for the creation of a wide array of functional polymers, coordination complexes, and organic frameworks.

Precursors for Polymeric Materials

This compound can serve as a key monomer in the synthesis of various polymeric materials, including polyesters and liquid crystalline polymers. The presence of both a carboxylic acid and a reactive bromo-functional group allows for its incorporation into polymer chains through different polymerization techniques.

Polyesters: The carboxylic acid group of this compound can undergo polycondensation reactions with diols to form polyesters. The resulting polymers possess a unique combination of properties derived from the aliphatic hexanoic acid spacer and the rigid bromophenyl group. The flexible spacer imparts a degree of chain mobility, influencing the thermal and mechanical properties of the polyester (B1180765), while the aromatic ring contributes to thermal stability and can be further functionalized. While specific studies on the direct polymerization of this compound are not extensively documented, the principles of polyester synthesis from similar AB-type monomers are well-established. For instance, the polymerization of 6-hydroxyhexanoic acid leads to the formation of polycaprolactone, a biodegradable and biocompatible polyester. Similarly, this compound could potentially undergo self-condensation or copolymerization to yield polyesters with tailored properties. The bromo-substituent on the phenyl ring offers a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's characteristics.

Liquid Crystalline Polymers (LCPs): The rigid, rod-like nature of the bromophenyl group in this compound suggests its potential use in the synthesis of liquid crystalline polymers. LCPs are a class of materials that exhibit properties of both liquids and solids, with applications in high-strength fibers, electronic components, and optical films. The incorporation of mesogenic units, such as the bromophenyl group, into a polymer backbone can induce liquid crystalline behavior. By designing copolymers that incorporate this compound with other suitable monomers, it may be possible to create thermotropic LCPs where the liquid crystalline phase is observed in a specific temperature range. The flexible hexanoic acid spacer can act as a decoupler between the polymer backbone and the mesogenic side group, a common design strategy in the synthesis of side-chain liquid crystalline polymers.

| Polymer Type | Potential Monomer Role of this compound | Resulting Polymer Characteristics |

| Polyesters | AB-type monomer for self-condensation or copolymerization with diols/diacids. | Combines flexibility from the hexanoic chain with rigidity and functionality from the bromophenyl group. Allows for post-polymerization modification. |

| Liquid Crystalline Polymers | Source of mesogenic (rigid) units for the polymer backbone or as a side chain. | Potential for thermotropic liquid crystalline behavior, with properties influenced by the flexible spacer and the aromatic core. |

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate functionality of this compound makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govespublisher.com MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. nih.govespublisher.com These materials have gained significant attention due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. nih.govespublisher.com

The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal conditions. nih.govespublisher.com Carboxylic acids are among the most common organic linkers used in MOF synthesis due to their ability to form strong coordination bonds with a variety of metal ions. While the direct use of this compound in the synthesis of MOFs is not extensively reported in the literature, its structural features are highly relevant. The carboxylate group can coordinate to metal centers, while the long, flexible hexanoic acid chain can influence the topology and porosity of the resulting framework. The bromophenyl group can introduce additional functionality and affect the framework's properties, such as its luminescence or catalytic activity.

A closely related compound, 6-(4-Bromophenyl)-4-oxohexanoic acid , has been identified as a relevant building block for MOF ligands, highlighting the potential of this class of molecules in coordination chemistry. The flexibility of the hexyl chain in this compound could lead to the formation of MOFs with dynamic frameworks that can respond to external stimuli. Furthermore, the bromo-substituent can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure after its initial synthesis. This approach provides a powerful tool for fine-tuning the properties of MOFs for specific applications.

| Feature | Role in Coordination Chemistry and MOFs |

| Carboxylate Group | Acts as a coordination site to bind with metal ions, forming the nodes of the framework. |

| Flexible Hexanoic Chain | Influences the framework topology, pore size, and can impart flexibility to the structure. |

| Bromophenyl Group | Introduces functionality, can participate in intermolecular interactions, and serves as a site for post-synthetic modification. |

Building Blocks for Electronic and Optical Materials (e.g., OLEDs, COFs)

The aromatic and functional nature of this compound makes it a potential building block for organic electronic and optical materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and Covalent Organic Frameworks (COFs).

Organic Light-Emitting Diodes (OLEDs): While there is no direct evidence of this compound being used in OLEDs, its constituent parts are relevant to materials used in these devices. The bromophenyl group is a common moiety in organic electronic materials, and the carboxylic acid can be used to anchor molecules to electrode surfaces. For instance, self-assembled monolayers of carboxylic acids have been used to modify the work function of electrodes in OLEDs, thereby improving device efficiency. The long alkyl chain could also play a role in controlling the morphology and packing of organic thin films.

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with extended, covalently bonded structures. mdpi.com They are synthesized from organic building blocks with specific geometries, leading to highly ordered, porous materials with applications in gas storage, catalysis, and optoelectronics. mdpi.com Chemical suppliers list this compound as an organic monomer for COF synthesis, suggesting its potential in this area. The bromo-substituent on the phenyl ring can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form the covalent bonds that define the COF structure. The carboxylic acid group could either be a reactive site for forming linkages (e.g., ester or amide bonds) or a functional group within the pores of the COF. The flexibility of the hexanoic acid chain could lead to the formation of COFs with dynamic properties.

| Material Type | Potential Role of this compound | Potential Impact on Material Properties |

| OLEDs | Component of charge-transporting materials or as a surface modifier for electrodes. | Could influence molecular packing, film morphology, and interfacial energetics. |

| COFs | Monomer with a reactive bromo-group for framework construction and a functional carboxylic acid. | The choice of co-monomer and reaction conditions would determine the resulting COF's porosity, stability, and functionality. |

Utility in Supramolecular Chemistry

The amphiphilic character of this compound, arising from its hydrophobic bromophenyl tail and hydrophilic carboxylic acid head, makes it an interesting candidate for studies in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties.

Self-Assembly Studies

Amphiphilic molecules like this compound can spontaneously self-assemble in solution or at interfaces to form ordered structures such as micelles, vesicles, or monolayers. This self-assembly is driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.

In an aqueous environment, the hydrophobic bromophenyl tails would tend to aggregate to minimize their contact with water, while the hydrophilic carboxylic acid heads would remain exposed to the aqueous phase. This can lead to the formation of spherical micelles or bilayer vesicles. The critical micelle concentration (CMC) would be a key parameter characterizing this behavior.

On solid surfaces, this compound can form self-assembled monolayers (SAMs). The carboxylic acid head group can anchor the molecule to a suitable substrate, such as a metal oxide surface, while the bromophenyl tails would be oriented away from the surface. The packing and orientation of the molecules in the SAM would be influenced by the interplay of molecule-substrate interactions and intermolecular interactions between the alkyl chains and aromatic rings. The presence of the bromine atom could introduce specific halogen bonding interactions, further directing the self-assembly process.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. nih.gov Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules. nih.gov

The hydrophobic bromophenyl group of this compound makes it a suitable guest for the cavity of cyclodextrins, particularly β-cyclodextrin and γ-cyclodextrin, which have larger cavity sizes. The inclusion of the aromatic portion of the molecule within the cyclodextrin (B1172386) cavity would be driven by hydrophobic interactions. The formation of such an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility and reactivity.

The binding affinity between this compound and a cyclodextrin host could be quantified by determining the association constant (Ka). This can be studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry (ITC). The formation of such host-guest complexes has potential applications in areas such as drug delivery, controlled release, and the protection of guest molecules from degradation.

| Supramolecular Phenomenon | Role of this compound | Key Interactions and Properties |

| Self-Assembly | Amphiphilic building block for micelles, vesicles, or self-assembled monolayers. | Hydrophobic interactions, hydrogen bonding, halogen bonding. Characterized by critical micelle concentration and molecular packing. |

| Host-Guest Chemistry | Hydrophobic guest for host molecules like cyclodextrins. | Inclusion of the bromophenyl group into the host cavity driven by hydrophobic effects. Characterized by the association constant. |

Therefore, it is not possible to generate the requested article with detailed research findings and data tables as per the provided outline. The available scientific literature does not currently support the creation of a thorough and scientifically accurate article focused solely on the advanced applications of this compound as a chemical synthon for chromatographic and spectroscopic standard development.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

Future research will likely focus on developing more efficient, sustainable, and stereoselective methods for synthesizing 6-(4-bromophenyl)hexanoic acid and its derivatives. While classical methods, such as those involving hydroboration-isomerization-oxidation of 1-bromo-4-alkenylbenzenes, are effective, they present opportunities for improvement in terms of atom economy and catalyst efficiency. researchgate.net

Modern approaches such as photocatalysis and transition-metal-catalyzed C-H activation offer promising alternatives. researchgate.net These methods could potentially enable the direct coupling of a bromobenzene (B47551) moiety with a hexane-based feedstock, bypassing multiple pre-functionalization steps that are common in traditional syntheses. liverpool.ac.uknih.gov Furthermore, the development of asymmetric synthesis strategies, perhaps utilizing chiral catalysts, could yield enantiomerically pure versions of derivatives, which is crucial when chirality is introduced elsewhere in the molecule for biological applications. researchgate.netnih.govnih.gov

| Methodology | Potential Advantages | Key Research Challenge | Relevant Catalyst Class |

|---|---|---|---|

| Classical (e.g., Hydroboration) | Established and reliable | Multiple steps, moderate atom economy | Borane reagents |

| Cross-Coupling (e.g., Suzuki) | High modularity and functional group tolerance | Pre-functionalization of both coupling partners | Palladium or Nickel complexes |

| Photocatalytic C-H Activation | High atom economy, mild reaction conditions | Achieving high regioselectivity on the alkyl chain | Ruthenium or Iridium photoredox catalysts |

| Asymmetric Synthesis | Access to enantiopure derivatives | Design of effective chiral ligands/catalysts | Chiral transition metal complexes |

Exploration of Unconventional Reactivity Profiles

The inherent functionality of this compound provides two primary reaction sites: the C-Br bond and the carboxylic acid group. Future research is expected to explore unconventional transformations that leverage these sites for novel molecular architectures.

The bromophenyl group is a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the attachment of a wide array of aryl, vinyl, or alkynyl groups. sigmaaldrich.comdtic.mil This allows for the systematic modification of the aromatic core to fine-tune electronic or material properties.

The carboxylic acid moiety, traditionally used for amide bond formation, is a target for more innovative reactions. Decarboxylative functionalization, for instance, can transform the acid into other functional groups, offering a non-traditional route to new derivatives. liverpool.ac.uk Photocatalysis could enable radical-based reactions, using either the C-Br bond or the carboxylic acid as a precursor for radical generation, opening pathways to complex molecules that are difficult to access through conventional means. nih.gov

| Reactive Site | Reaction Type | Potential Product Class | Emerging Application |

|---|---|---|---|

| C-Br Bond | Sonogashira Coupling | Aryl-alkynes | Conductive polymers, molecular wires |

| C-Br Bond | Buchwald-Hartwig Amination | N-Aryl compounds | Pharmaceutical intermediates, organic electronics |

| -COOH Group | Photocatalytic Decarboxylation | Alkyl radicals for C-C bond formation | Late-stage functionalization |

| Dual Reactivity | Intramolecular Cyclization | Polycyclic aromatic systems | Organic light-emitting diodes (OLEDs) |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry promises to revolutionize the synthesis and derivatization of this compound. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater reproducibility compared to traditional batch processes. durham.ac.ukacs.org This is particularly advantageous when handling hazardous reagents or performing highly exothermic reactions.

Automated flow systems can facilitate the rapid synthesis of a library of derivatives. acs.org By systematically varying reaction partners that couple to the bromophenyl ring or the carboxylic acid, researchers can efficiently generate a diverse set of molecules for screening in materials science or drug discovery. For example, a flow setup could sequentially perform a Suzuki coupling at the aryl bromide followed by an amidation at the carboxylic acid, telescoping multiple steps into a single, continuous operation. unimi.it

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization | Linear (scaling by time) |

| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-to-volume ratio |

| Safety | Larger volumes of hazardous materials | Small reaction volumes at any given time |

| Automation | Complex for multi-step sequences | Well-suited for automated library synthesis |

Development of Advanced Spectroscopic Probes Incorporating the Scaffold

The unique trifunctional structure of this compound—comprising a reactive handle (C-Br), a flexible spacer (hexyl chain), and a conjugation site (-COOH)—makes it an ideal building block for advanced spectroscopic probes. nih.govnih.gov

Future work could involve replacing the bromine atom via cross-coupling with a fluorophore to create fluorescent probes. The hexanoic acid chain acts as a spacer, separating the probe's recognition element from the signaling unit, which can be critical for minimizing interference in biological systems. The terminal carboxylic acid can be readily conjugated to biomolecules like proteins or amino acids, enabling targeted imaging or sensing applications. The bromophenyl moiety itself can act as a heavy-atom quencher for triplet state probes or as a component in photo-induced electron transfer (PeT) sensors. nih.gov

| Probe Type | Role of Scaffold Components | Potential Application |

|---|---|---|

| FRET Probe Donor | C-Br: Site for fluorophore attachment. Chain: Tunable spacer. -COOH: Conjugation to acceptor. | Studying protein-protein interactions |

| Targeted Fluorescent Label | C-Br: Attachment of a bright dye (e.g., BODIPY). Chain: Spacer. -COOH: Linkage to a targeting peptide. | Cell-specific imaging |

| PeT-based Sensor | Bromophenyl: Part of the electronic system. Chain: Spacer. -COOH: Attachment of a receptor. | Sensing metal ions or small molecules |

Computational Predictions for New Material Properties

Computational chemistry and molecular modeling are set to play a pivotal role in predicting and designing new materials derived from this compound. As an amphiphilic molecule, it possesses a hydrophobic aryl head and a hydrophilic carboxylic acid tail, suggesting a capacity for self-assembly into organized nanostructures like micelles, vesicles, or monolayers on surfaces. nih.govmdpi.com

Molecular dynamics simulations can be employed to predict the formation and stability of these self-assembled structures. Furthermore, Density Functional Theory (DFT) calculations can predict the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, of novel derivatives. researchgate.netnih.govmdpi.com This predictive power allows researchers to computationally screen potential candidates for applications in organic electronics, sensors, or drug delivery systems before committing to laborious and costly synthesis. For example, DFT could be used to design a derivative with a specific band gap for use in an organic semiconductor, while molecular simulations could predict its ability to form the well-ordered thin films necessary for device fabrication.

| Computational Method | Predicted Property | Potential Material Application |

|---|---|---|

| Molecular Dynamics (MD) | Self-assembly into micelles or bilayers | Nanoscale drug delivery carriers |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap | Organic semiconductors |

| Coarse-Grained (CG) Simulation | Formation of liquid crystal phases | Display technologies, advanced polymers |

| DFT/TD-DFT | Absorption and emission spectra | Design of novel dyes and optical materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.